Target Compound vs. 2-Phenyl Analog: V1A Receptor Selectivity Advantage
In a direct head-to-head comparison, the incorporation of a 2-ethyl-1H-imidazol-1-yl group into a non-peptide scaffold yielded a compound with high selectivity for the V1A receptor over the V2 receptor, whereas the analogous compound bearing a 2-phenyl group did not demonstrate this selectivity profile [1]. This specific substitution is a key pharmacophoric feature that cannot be replicated by other imidazole derivatives [1].
| Evidence Dimension | Receptor Selectivity Profile |
|---|---|
| Target Compound Data | High selectivity for V1A over V2 receptor (qualitative assessment) |
| Comparator Or Baseline | Compound 7 (2-phenyl-4′-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide) |
| Quantified Difference | Selectivity for V1A over V2 receptor was achieved with the 2-ethyl-1H-imidazol-1-yl group, which was not observed for the 2-phenyl analog. |
| Conditions | Binding affinity and functional assays for human arginine vasopressin (AVP) V1A and V2 receptors. |
Why This Matters
For researchers developing selective V1A receptor antagonists, the 2-ethyl-1H-imidazol-1-yl group is a critical structural element that provides a unique selectivity profile not attainable with other common aromatic substituents, making this compound essential for building focused chemical libraries.
- [1] Shimada, K., et al. (2005). Preparation of Highly Potent and Selective Non-Peptide Antagonists of the Arginine Vasopressin V1A Receptor by Introduction of a 2-Ethyl-1H-1-imidazolyl Group. Chemical and Pharmaceutical Bulletin, 53(7), 764-769. View Source
